REACTION_CXSMILES
|
OS(O)(=O)=O.[CH3:6][C:7]1[CH:12]=[C:11]([CH3:13])[N:10]=[C:9]([NH:14][N+]([O-])=O)[CH:8]=1.[NH4+:18].[OH-:19].N[OH:21]>>[NH2:14][C:9]1[C:8]([N+:18]([O-:21])=[O:19])=[C:7]([CH3:6])[CH:12]=[C:11]([CH3:13])[N:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC(=C1)C)N[N+](=O)[O-]
|
Name
|
EtOAc hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
ice
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below -3° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with cold water (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried at room temperature
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=C1[N+](=O)[O-])C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |